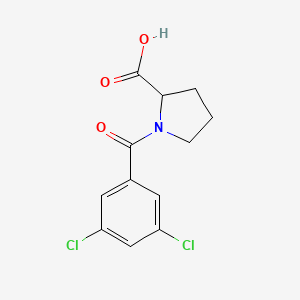![molecular formula C16H23NO3S B2610010 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine CAS No. 1798411-74-1](/img/structure/B2610010.png)
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds . It also contains a sulfonyl group attached to a 4-methylphenyl group, which is a common motif in sulfa drugs .
Molecular Structure Analysis
The molecular structure would be largely defined by the morpholine ring, the sulfonyl group, and the 4-methylphenyl group. The morpholine ring is a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom .Chemical Reactions Analysis
Again, without specific information, it’s hard to say what reactions this compound might undergo. The morpholine ring could potentially be opened under acidic or basic conditions, and the sulfonyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the morpholine ring would likely make the compound polar and capable of forming hydrogen bonds .科学的研究の応用
Organic Electronics and OLEDs
Electron Transport Materials : Compounds structurally related to "4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine" have been explored for their potential in organic electronics, specifically as electron transport materials (ETMs) in organic light-emitting diodes (OLEDs). Studies have demonstrated the development of ETMs with high thermal stability, large electron mobility, and excellent n-doping ability, enhancing the efficiency and stability of OLEDs (Bin et al., 2020).
Photoelectric Conversion
Dye-Sensitized Solar Cells : Hemicyanine derivatives, which share structural similarities with the specified compound, have shown significant promise in dye-sensitized solar cells (DSSCs). These compounds facilitate efficient charge separation under simulated solar light, leading to an enhanced overall energy conversion yield (Wang et al., 2000).
Drug Metabolism
Biocatalysis in Drug Metabolism : Research on biaryl-bis-sulfonamides, related to the specified morpholine derivative, illustrates their high metabolism in preclinical species. A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites for drugs, aiding in the unambiguous assignment and characterization of drug metabolites (Zmijewski et al., 2006).
Antimicrobial Activity
Modulation of Antibiotic Activity : The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, including resistant strains, has been explored. The study highlights the compound's potential in enhancing the efficacy of antibiotics against resistant bacteria and fungi, underscoring its value in addressing antimicrobial resistance (Oliveira et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-13(2)16-12-17(9-10-20-16)21(18,19)11-8-15-6-4-14(3)5-7-15/h4-8,11,13,16H,9-10,12H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEOPUUMQABZMA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCOC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCOC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methylphenyl)ethenesulfonyl]-2-(propan-2-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)
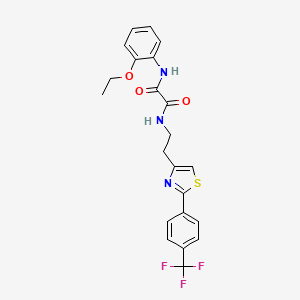

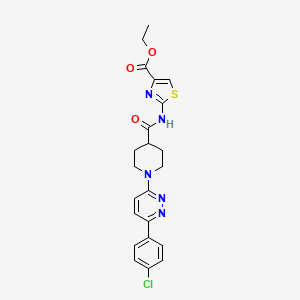

![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2609937.png)
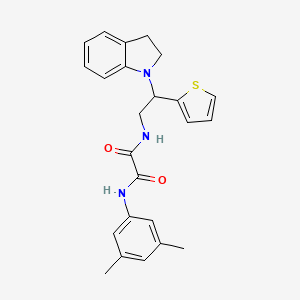
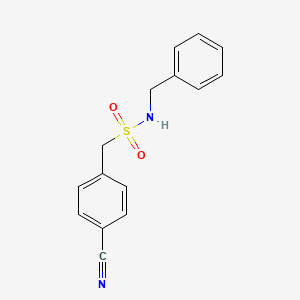
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B2609942.png)
![Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2609944.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2609946.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine](/img/structure/B2609948.png)
